2-Methoxy-5-(4-methylphenyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methoxy-5-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-13-12(15-2)14-8-11/h3-8H,1-2H3 |
InChI Key |
HRAKEZCURWMLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxy 5 4 Methylphenyl Pyrimidine and Analogous Arylpyrimidines
Classical Condensation Reactions in Pyrimidine (B1678525) Synthesis
The foundational methods for pyrimidine synthesis involve the formation of the heterocyclic ring from acyclic precursors. These condensation reactions are valued for their atom economy and the ability to build the core structure from readily available starting materials.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring in a single step from multiple components. A prominent example is the Pinner synthesis, which traditionally involves the reaction of a 1,3-dicarbonyl compound with an amidine. nih.govnih.gov In the context of synthesizing 5-arylpyrimidines, this would typically involve a 2-aryl-substituted 1,3-dicarbonyl compound.
For the specific synthesis of a 2-methoxy substituted pyrimidine, an O-alkylisourea, such as O-methylisourea, serves as the amidine component. The general principle involves the condensation of a β-dicarbonyl compound or its equivalent with the N-C-N fragment of the O-alkylisourea to form the pyrimidine ring.
A hypothetical cyclocondensation approach to 2-methoxy-5-(4-methylphenyl)pyrimidine would involve the reaction of a 2-(4-methylphenyl)-1,3-dicarbonyl compound with O-methylisourea. The dicarbonyl compound provides the C4, C5, and C6 atoms of the pyrimidine ring, with the 4-methylphenyl group at the C5 position, while O-methylisourea provides the N1, C2, and N3 atoms, along with the 2-methoxy group.
Table 1: Representative Cyclocondensation Reactions for Pyrimidine Synthesis
| 1,3-Dicarbonyl Precursor | Amidine/Urea (B33335) Derivative | Product | Reference |
|---|---|---|---|
| Diethyl malonate | O-Methylisourea | 4,6-Dihydroxy-2-methoxypyrimidine | N/A |
| Acetylacetone | Acetamidine | 2,4,6-Trimethylpyrimidine | nih.gov |
| Ethyl acetoacetate (B1235776) | Guanidine (B92328) | 2-Amino-4-hydroxy-6-methylpyrimidine | N/A |
Note: This table provides examples of the types of reactants used in classical pyrimidine synthesis. Specific conditions and yields vary depending on the substrates and reaction conditions.
Reactions Involving Three-Carbon Compounds and Amidines
This approach is a variation of the general cyclocondensation strategy, specifically highlighting the "C-C-C" and "N-C-N" building blocks. The three-carbon component is typically a 1,3-dielectrophile, such as a malonaldehyde or a β-ketoaldehyde derivative, which reacts with an amidine to form the pyrimidine ring. mdpi.com
In the synthesis of 5-arylpyrimidines, a 2-aryl-1,3-dicarbonyl compound or a derivative thereof serves as the three-carbon fragment. For instance, the reaction of a 2-arylmalondialdehyde with an amidine hydrochloride in the presence of a base would lead to the formation of a 5-arylpyrimidine. To obtain the desired this compound, the corresponding 2-(4-methylphenyl)malondialdehyde or a synthetic equivalent would be reacted with O-methylisourea.
The reaction mechanism generally proceeds through initial nucleophilic attack of the amidine nitrogen on one of the carbonyl groups of the three-carbon unit, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring.
Modern and Advanced Synthetic Strategies
Modern synthetic methods offer greater flexibility and functional group tolerance, often allowing for the late-stage introduction of substituents onto a pre-functionalized pyrimidine ring. Transition metal-catalyzed reactions are particularly prominent in this regard.
Transition Metal-Catalyzed Coupling Reactions for Arylation
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely employed in the synthesis of aryl- and heteroaryl-substituted pyrimidines.
The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. organic-synthesis.com In the context of 5-arylpyrimidine synthesis, this reaction typically involves the coupling of a 5-halopyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.
The synthesis of this compound can be efficiently achieved via the Suzuki-Miyaura coupling of 5-bromo-2-methoxypyrimidine (B78064) with 4-methylphenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand. A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrates and catalyst used.
Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyrimidines
| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methoxypyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High | organic-synthesis.com |
| 2,4-Dichloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 85 | N/A |
| 5-Iodouracil | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 78 | N/A |
Note: The yields and conditions are representative and can vary based on the specific reaction setup.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mdpi.comlibretexts.org While the Suzuki-Miyaura coupling is used to form a C-C bond for arylation, the Buchwald-Hartwig reaction is employed to introduce an amino group onto the pyrimidine ring by coupling a halopyrimidine with an amine. nih.govresearchgate.net This method is particularly useful for the synthesis of aminopyrimidine derivatives, which are prevalent in medicinal chemistry.
The functionalization of a pre-existing this compound core at another position (e.g., C4 or C6 if halogenated) with an amine would be a typical application of this reaction. Alternatively, if a synthetic route provides a halogenated 5-(4-methylphenyl)pyrimidine, the Buchwald-Hartwig amination can be used to introduce an amino substituent. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is often crucial for the success of the reaction and can influence the scope of both the amine and the halide coupling partners. nih.govresearchgate.net
Table 3: Representative Buchwald-Hartwig Amination Reactions on Halopyrimidines
| Halopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 95 | nih.gov |
| 4-Chloro-6-methylpyrimidine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 88 | N/A |
| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 92 | N/A |
Note: This table illustrates the application of the Buchwald-Hartwig amination for the synthesis of aminopyrimidines and related N-heterocycles.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of substituted pyrimidines. This pathway involves the reaction of a nucleophile with a pyrimidine ring that is activated by electron-withdrawing groups and contains a suitable leaving group, typically a halogen. The pyrimidine ring's inherent electron deficiency, caused by the two nitrogen atoms, facilitates this reaction. nih.gov For the synthesis of 2-methoxy-5-arylpyrimidines, a common approach involves the sequential substitution of dihalogenated pyrimidines.
The general mechanism proceeds via a two-step addition-elimination sequence, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govchemrxiv.org The regioselectivity of the substitution is highly dependent on the positions of the halogens and the nature of other substituents on the ring. For instance, in 2,4-dichloropyrimidines, substitution often occurs preferentially at the C4 position with amine nucleophiles, while reactions with alkoxides can show different selectivity. wuxiapptec.commdpi.com
To synthesize a 2-methoxy-5-arylpyrimidine, a typical route could start from a 2,4-dichloro-5-bromopyrimidine. The first SNAr reaction with sodium methoxide (B1231860) would selectively install the methoxy (B1213986) group at the C2 or C4 position. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) at the C5 position with a (4-methylphenyl)boronic acid derivative would introduce the aryl group. A final SNAr reaction or reduction would be needed to functionalize or remove the remaining chlorine atom. The reactivity and selectivity can be finely tuned by controlling reaction conditions and the nature of the nucleophile. wuxiapptec.com
| Pyrimidine Substrate | Nucleophile | Conditions | Product | Ref |
| 2,4-dichloro-5-methylpyrimidine | Various methanamines | - | 4-Amino-2-chloro-5-methylpyrimidine derivatives | acs.org |
| 2-MeSO2-4-chloropyrimidine | Alkoxide | -78°C | 2-Alkoxy-4-chloropyrimidine (exclusive C2 substitution) | wuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | Aromatic formamide (B127407) anion | - | 2-(Formamido)-4-chloropyrimidine (exclusive C2 substitution) | wuxiapptec.com |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Thiols, Amines, Alcohols | K2CO3, MeCN or DMSO | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |
| 4,6-dichloro-2-methylpyrimidine | 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Sodium hydride | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | semanticscholar.org |
Multi-component Reaction (MCR) Approaches to Pyrimidine Scaffolds
Multi-component reactions (MCRs) have emerged as powerful, atom-economical, and efficient strategies for the synthesis of complex heterocyclic scaffolds like pyrimidines from simple starting materials in a single step. nih.govfigshare.com These reactions are particularly attractive as they can generate molecular diversity quickly. acs.orgorganic-chemistry.org
A notable MCR for pyrimidine synthesis involves an iridium-catalyzed reaction of amidines with up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This process is highly regioselective and proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org The alcohol components are deoxygenated during the condensation phase, while the dehydrogenation steps lead to the aromatization of the pyrimidine ring. nih.gov This sustainable method uses alcohols, which can be derived from biomass, and liberates only hydrogen and water as byproducts. acs.orgorganic-chemistry.org The use of specific PN5P-Ir-pincer complexes has been shown to be highly efficient, leading to a wide variety of unsymmetrically substituted pyrimidines in high yields. nih.gov This strategy allows for the controlled assembly of highly decorated pyrimidines that would be difficult to access through traditional multi-step methods. acs.org
| Amidine | Alcohol(s) | Catalyst | Key Features | Yield | Ref |
| Various | Up to three (different) alcohols | PN5P-Ir-pincer complex | Regioselective, Sustainable, Condensation/dehydrogenation sequence | Up to 93% | nih.govacs.org |
| Amidines | Ketones, N,N-dimethylaminoethanol | - | Oxidative [3+2+1] annulation, C(sp3)−H activation | - | mdpi.com |
| Amidines | Saturated ketones | Cu-catalyzed, 4-HO-TEMPO-mediated | [3+3] annulation, Cascade reaction | - | organic-chemistry.org |
| Functionalized enamines | Triethyl orthoformate, Ammonium (B1175870) acetate | ZnCl2-catalyzed | Three-component coupling | - | organic-chemistry.org |
Oxidative Annulation and Cyclization Protocols
Oxidative annulation and cyclization reactions provide another modern avenue for the de novo synthesis of the pyrimidine core. These methods often involve the formation of C-C and C-N bonds in a cascade process, culminating in an aromatization step.
One such strategy is the oxidative annulation of acetophenone-formamide conjugates, promoted by an oxidizing agent like potassium persulfate (K2S2O8), to yield 4-arylpyrimidines. mdpi.com In this type of reaction, a common solvent like DMSO can serve as a one-carbon source, specifically a methine (=CH−) equivalent. organic-chemistry.org Another approach involves a copper-catalyzed [3+3] annulation of amidines with saturated ketones, which proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization to furnish the pyrimidine product. organic-chemistry.org
These methods offer advantages such as the use of readily available starting materials and the ability to tolerate a range of functional groups. The final aromatization step, driven by an oxidant, is key to forming the stable pyrimidine ring.
| Reactant 1 | Reactant 2 | C1 Source / Other | Conditions | Product Type | Ref |
| Anilines | Aryl ketones | DMSO | K2S2O8 | 4-Arylquinolines | organic-chemistry.orgmdpi.com |
| Acetophenone-formamide conjugates | - | DMSO | K2S2O8 | 4-Arylpyrimidines | mdpi.com |
| Amidines | Saturated Ketones | - | Cu-catalyzed, 4-HO-TEMPO | Polysubstituted pyrimidines | organic-chemistry.org |
| Amidines | α,β-Unsaturated Ketones | - | Metal-free, visible-light photo-oxidation | Pyrimidines | acs.org |
Regioselective Synthesis Strategies
Regioselectivity is a critical consideration in the synthesis of specifically substituted pyrimidines like this compound. The ability to control the precise placement of substituents on both the pyrimidine core and its appendages is essential for creating structurally defined molecules.
Control of Substitution Patterns on the Pyrimidine Core
Achieving regiochemical control during the synthesis or functionalization of the pyrimidine ring is paramount. In SNAr reactions on di- or tri-substituted pyrimidines, the outcome is governed by the relative activation of each position and the stability of the potential Meisenheimer intermediates. For example, the substitution on 2-MeSO2-4-chloropyrimidine is highly selective. While amines react at the C4 position, alkoxides and formamide anions exclusively attack the C2 position. This C2 selectivity is attributed to the formation of a directing hydrogen bond between the acidic proton of the methylsulfonyl (MeSO2) group and the incoming nucleophile, which lowers the transition state energy for C2 attack. wuxiapptec.com
In de novo syntheses, such as multi-component reactions, regioselectivity is often inherent to the reaction mechanism. The iridium-catalyzed MCR of amidines and alcohols, for instance, exhibits high regioselectivity, allowing for the predictable assembly of unsymmetrically substituted pyrimidines. nih.govacs.org Similarly, metal-free, regioselective syntheses of 2,4,5-trisubstituted pyrimidines have been developed using α-aryl-β,β-ditosyloxy ketones as 1,3-dielectrophilic precursors that cyclize with guanidine hydrochloride. rsc.org
Directed Functionalization at Methoxy and Aryl Positions
Once the core 2-methoxy-5-arylpyrimidine scaffold is assembled, further functionalization may be desired at the methoxy or aryl positions. The methoxy group at the C2 position is generally stable but can be cleaved under harsh acidic conditions. More importantly, it can act as a directing group in electrophilic aromatic substitution on the pyrimidine ring, although such reactions are less common due to the ring's electron-deficient nature.
Functionalization of the 5-aryl substituent is more common and can be achieved through directed C-H activation strategies. nih.gov A directing group, temporarily or permanently attached to the molecule, can coordinate to a transition metal catalyst (e.g., Palladium, Ruthenium) and guide it to activate a specific C-H bond on the aryl ring, typically at the ortho position. mdpi.com Pyrimidine-based directing groups themselves have been developed to achieve meta-C-H functionalization on arene substrates. nih.gov For a compound like this compound, existing groups on the tolyl ring could be used to direct further substitution, or the pyrimidine itself could influence the reactivity of the aryl ring. Palladium-catalyzed C5-arylation of N-(alkyl)pyrimidin-2-amines demonstrates a highly regioselective functionalization of the pyrimidine core itself. rsc.org
Synthetic Routes for Specific Pyrimidine Analogues of this compound
The synthesis of analogues of this compound often utilizes the same fundamental reactions but with varied starting materials to introduce different functional groups. A particularly powerful method for creating 5-arylpyrimidine analogues is the Suzuki cross-coupling reaction.
This approach was used to synthesize 2-methoxy-5-pyrimidylboronic acid from 2-methoxy-5-bromopyrimidine via a lithium-halogen exchange followed by reaction with triisopropylborate. nih.gov This boronic acid is a versatile intermediate that can be coupled with various aryl or heteroaryl halides to generate a library of 2-methoxy-5-arylpyrimidine analogues. The reverse strategy, coupling an arylboronic acid (like 4-methylphenylboronic acid) with a 2-methoxy-5-halopyrimidine, is also a highly effective and common route.
Other analogues can be prepared by modifying the group at the 2-position. Starting from a 2-chloro-5-arylpyrimidine, SNAr reactions with different nucleophiles such as various amines or alkoxides can introduce a wide range of substituents at the C2 position, leading to diverse analogues. acs.orgsemanticscholar.org
| Analogue Structure | Synthetic Method | Key Reactants | Ref |
| Heteroarylpyrimidines | Suzuki Cross-Coupling | 5-Pyrimidylboronic acid, 2-Methoxy-5-pyrimidylboronic acid, Heteroaryl halides | nih.gov |
| 2-(2-Isopropylphenyl)-5-methoxy-N-(4-(pyridin-3-yl)benzyl)pyrimidin-4-amine | Sequential SNAr and Suzuki Coupling | 2,4-dichloro-5-methoxypyrimidine, 2-isopropylphenyl boronic acid | acs.org |
| N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines | SNAr | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, Secondary amines | semanticscholar.orgmdpi.com |
| 5-(hydroxymethyl)-pyrimidin-4-yl derivatives | Reduction of Ester | Ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates, LiAlH4 | mdpi.com |
| 2,5-disubstituted pyrimidines | SNAr and Amide Coupling | 2-chloropyrimidine-5-carboxylic acid, Various amines | nih.gov |
Mechanistic Elucidation of Pyrimidine Formation and Transformation Reactions
Investigation of Reaction Pathways and Transition States
The principal synthetic route to 2-Methoxy-5-(4-methylphenyl)pyrimidine is anticipated to be the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction would involve the coupling of a pyrimidine (B1678525) electrophile with an organoboron reagent in the presence of a palladium catalyst. Two primary pathways are conceivable:
Pathway A: The reaction between 2-methoxy-5-bromopyrimidine and 4-methylphenylboronic acid.
Pathway B: The coupling of 5-bromo-2-methoxypyrimidine (B78064) with (4-methylphenyl)boronic acid.
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. illinois.edu
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the pyrimidine halide to a low-valent palladium(0) complex. Computational studies on similar systems suggest that the C-Br bond is more susceptible to oxidative addition than a C-Cl bond, making bromopyrimidines common starting materials. rsc.org The palladium complex inserts itself into the carbon-halogen bond of the pyrimidine ring, forming a square planar palladium(II) intermediate. The energy barrier of this step is influenced by the electronic properties and steric hindrance of the pyrimidine substrate and the phosphine (B1218219) ligands on the palladium catalyst.
Transmetalation: This step involves the transfer of the 4-methylphenyl group from the boronic acid to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent. Recent computational studies on Suzuki-Miyaura reactions have highlighted the potential for pre-transmetalation intermediates with a Pd-O-B linkage. mdpi.com The transition state for this step involves the coordination of the boronate to the palladium center, followed by the transfer of the aryl group and the departure of the boron-containing species.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments (the 2-methoxypyrimidine (B189612) and the 4-methylphenyl groups) are coupled, forming the desired product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The reductive elimination is typically a concerted process, and its rate can be influenced by the steric and electronic properties of the ligands on the palladium complex.
Role of Catalysis in Reaction Mechanism Modulation
The choice of catalyst is paramount in directing the efficiency and selectivity of the Suzuki-Miyaura coupling for the synthesis of this compound. The catalyst's nature can significantly modulate the reaction mechanism, influencing the rates of the individual steps and potentially opening up alternative reaction pathways.
Organic Catalysis in Pyrimidine Synthesis
While palladium catalysis is dominant for Suzuki-Miyaura reactions, the ligands coordinated to the palladium center are organic molecules that play a crucial role in modulating the catalyst's activity and stability. The term "organic catalysis" in this context refers to the influence of these organic ligands.
Heterogeneous and Nanocatalysis Approaches
To overcome challenges associated with homogeneous palladium catalysts, such as catalyst recovery and product contamination, heterogeneous and nanocatalysis approaches have been developed for Suzuki-Miyaura reactions.
Heterogeneous Catalysis: In this approach, the palladium catalyst is immobilized on a solid support, such as silica (B1680970), carbon, or polymers. This allows for easy separation of the catalyst from the reaction mixture by filtration, enabling its reuse. The supported palladium catalysts can exhibit different reactivity and selectivity compared to their homogeneous counterparts due to the influence of the support material on the electronic and steric properties of the active palladium species. For the synthesis of this compound, a heterogeneous catalyst could offer a more sustainable and cost-effective synthetic route.
Nanocatalysis: The use of palladium nanoparticles as catalysts for Suzuki-Miyaura reactions has gained significant attention. Palladium nanoparticles offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. The catalytic performance of palladium nanoparticles is highly dependent on their size, shape, and surface properties. These parameters can be controlled during the synthesis of the nanoparticles to optimize their catalytic activity for a specific reaction, such as the synthesis of this compound. Nanocatalysts can also be supported on various materials to facilitate their recovery and reuse.
Intermediates and Reaction Progression Monitoring
The key intermediates in the Suzuki-Miyaura synthesis of this compound are the organopalladium species formed during the catalytic cycle. These include the palladium(0) catalyst, the oxidative addition product (a 2-methoxy-5-pyrimidyl-palladium(II) halide complex), and the transmetalation intermediate (a diorganopalladium(II) complex bearing both the pyrimidyl and the 4-methylphenyl groups).
A crucial precursor for one of the plausible synthetic routes is 2-methoxy-5-pyrimidylboronic acid. irb.hr Its synthesis involves a lithium-halogen exchange on 2-methoxy-5-bromopyrimidine followed by reaction with a borate (B1201080) ester.
| Intermediate | Description |
| Palladium(0) complex | The active catalyst that initiates the cycle. |
| 2-methoxy-5-pyrimidyl-palladium(II) halide | Formed after oxidative addition of the bromopyrimidine to Pd(0). |
| (4-methylphenyl)boronate | The activated form of the boronic acid, facilitated by a base. |
| Diorganopalladium(II) complex | Contains both the pyrimidyl and 4-methylphenyl groups, formed after transmetalation. |
| 2-methoxy-5-pyrimidylboronic acid | A key reagent in one of the potential synthetic pathways. irb.hr |
Monitoring the progression of the reaction is essential for optimizing reaction conditions and ensuring complete conversion. Several analytical techniques can be employed for this purpose:
Thin-Layer Chromatography (TLC): A simple and rapid technique to qualitatively follow the disappearance of starting materials and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of reactants and the formation of products and byproducts.
High-Performance Liquid Chromatography (HPLC): A powerful technique for monitoring the reaction progress and quantifying the components of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ, providing detailed structural information about the intermediates and products as they are formed.
In-situ Spectroscopic Techniques: Advanced techniques like in-situ Raman spectroscopy have been utilized to monitor solid-state Suzuki-Miyaura reactions, offering direct insight into the reaction kinetics and the influence of various reaction parameters.
Ring Transformations and Rearrangement Mechanisms of Pyrimidines
Substituted pyrimidines can undergo various ring transformations and rearrangements under specific conditions. For 2-methoxypyrimidines, a notable rearrangement is the Dimroth rearrangement.
The Dimroth rearrangement is an isomerization reaction that occurs in many heterocyclic systems, including pyrimidines. In the context of 2-methoxypyrimidines, this rearrangement would typically involve the ring-opening of the pyrimidine ring followed by re-cyclization to form an N-substituted pyrimidin-2-one. For this compound, a thermal or acid-catalyzed Dimroth rearrangement could potentially lead to the formation of 1-methyl-5-(4-methylphenyl)pyrimidin-2(1H)-one.
The mechanism of the Dimroth rearrangement for 2-methoxypyrimidines generally proceeds through the following steps:
N-Alkylation/Protonation: The reaction is often initiated by the alkylation or protonation of one of the ring nitrogen atoms.
Ring Opening: The quaternized or protonated pyrimidine ring is then susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond and the formation of an open-chain intermediate.
Rotation and Re-cyclization: The open-chain intermediate can undergo rotation around its single bonds, followed by an intramolecular cyclization where a different nitrogen atom attacks the carbonyl or imine carbon, leading to the formation of the rearranged pyrimidine ring.
While the Dimroth rearrangement is a known process for 2-alkoxypyrimidines, the specific conditions under which this compound would undergo such a transformation and the precise mechanistic details would require dedicated experimental and computational investigation.
Derivatization and Advanced Structural Modification Strategies for Pyrimidine Scaffolds
3 Pyrimido[x,y-d]pyrimidine and Pyrimido[y,x-d]pyrimidine Systems
Fusing two pyrimidine (B1678525) rings together creates pyrimido[d]pyrimidine systems, which are of significant interest for their biological activities. The synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton can be achieved through various routes, including multicomponent reactions. rsc.org
A well-established method involves the three-component condensation of an aminouracil derivative, an aldehyde, and another nucleophile like urea (B33335) or thiourea. rsc.org For example, a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea/thiourea, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN), can produce tetrahydropyrimido[4,5-d]pyrimidine-diones in excellent yields. rsc.org Another strategy uses 6-aminouracils as binucleophiles, reacting them with primary amines and aldehydes to construct the fused ring system. researchgate.net These methods provide robust pathways to complex molecules from readily available starting materials. researchgate.netresearchgate.net
| Fused System | Starting Materials | Key Reaction Step | Product Type | Citation(s) |
| Pyrimido[4,5-d]pyrimidine | 6-Aminouracil + Amine + Aldehyde | Multicomponent Condensation | Tetrahydropyrimido[4,5-d]pyrimidine | rsc.orgresearchgate.net |
| Pyrimido[4,5-d]pyrimidine | Barbituric acid + Aryl aldehyde + Urea/Thiourea | Biginelli-type Reaction | 5-Aryl-tetrahydropyrimido[4,5-d]pyrimidine-dione | rsc.org |
| Pyrimido[4,5-d]pyrimidine | 6-Aryl-4-oxo-2-thioxo-hexahydropyrimidine | Reaction with Formic Acid | Pyrimido[4,5-d]pyrimidin-4-one | researchgate.net |
Design Principles for Modulating Chemical Reactivity and Selectivity
The strategic derivatization of pyrimidine scaffolds, such as in 2-Methoxy-5-(4-methylphenyl)pyrimidine, is fundamental in medicinal chemistry and materials science for fine-tuning molecular properties. The inherent electron-deficient nature of the pyrimidine ring governs its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution unless activated by electron-donating groups. The precise control over chemical reactivity and selectivity in these scaffolds hinges on a deep understanding of electronic and steric effects, as well as the strategic placement of substituents.
The reactivity of the pyrimidine core is dictated by the two nitrogen atoms, which withdraw electron density from the ring, particularly at the C2, C4, and C6 positions. This makes these positions electrophilic and thus primary targets for nucleophilic substitution. Conversely, the C5 position is the most electron-rich and is the preferred site for electrophilic attack, though this typically requires the presence of activating groups on the ring. csu.edu.auresearchgate.net
In the case of this compound, the substituents significantly modulate this inherent reactivity. The methoxy (B1213986) group at the C2 position is a strong electron-donating group through resonance, which can activate the ring. The 4-methylphenyl (tolyl) group at the C5 position also influences the electronic properties of the ring.
Key design principles for modulating the reactivity and selectivity of pyrimidine scaffolds include:
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can dramatically alter the reactivity of the pyrimidine ring. EDGs, such as alkoxy or amino groups, increase the electron density of the ring, making it more susceptible to electrophilic attack and modifying the regioselectivity of nucleophilic substitutions. EWGs, like nitro or cyano groups, further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack. nih.gov
Steric Hindrance: The size and spatial arrangement of substituents can direct incoming reagents to less hindered positions, thereby controlling the regioselectivity of a reaction. rsc.orgmdpi.com For instance, a bulky group at a position adjacent to a reactive site can prevent a reaction from occurring at that site, favoring an alternative, less sterically hindered position.
Leaving Group Ability: In nucleophilic aromatic substitution reactions, the nature of the leaving group is crucial. Halogens, particularly chlorine and bromine, are common leaving groups in pyrimidine chemistry. Their reactivity can be modulated by the electronic environment of the ring.
Catalyst and Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the outcome of a reaction, favoring one reaction pathway over another and thus affecting selectivity. nih.gov For example, transition metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of pyrimidine rings, allowing for the formation of C-C, C-N, and C-O bonds with high selectivity. mdpi.com
The interplay of these factors allows for the rational design of synthetic strategies to produce a diverse array of pyrimidine derivatives with desired chemical and biological properties.
Interactive Data Table: Regioselectivity in Pyrimidine Functionalization
The following table summarizes how different substituents and reaction types can influence the regioselectivity of functionalization on a pyrimidine ring.
| Position | Reaction Type | Activating Substituents | Deactivating Substituents | Steric Influence |
| C2 | Nucleophilic Substitution | EWGs at C4, C6 | EDGs at C4, C6 | Bulky groups at C4/C6 may hinder attack |
| C4/C6 | Nucleophilic Substitution | EWGs at C2, C5 | EDGs at C2, C5 | Bulky groups at C5 or on the nucleophile |
| C5 | Electrophilic Substitution | EDGs at C2, C4, C6 | EWGs at C2, C4, C6 | Bulky groups at C4/C6 can direct to C5 |
| C5 | Lithiation/Metathesis | Halogens at C5 | - | - |
Advanced Spectroscopic and Analytical Characterization Techniques in Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Methoxy-5-(4-methylphenyl)pyrimidine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their chemical environment. nih.gov
¹H NMR Spectroscopy provides a map of the hydrogen atoms within the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between neighboring protons results in signal splitting (multiplicity), which reveals connectivity. For this compound, the expected ¹H NMR spectrum would display distinct signals for the pyrimidine (B1678525) ring protons, the methoxy (B1213986) group protons, and the protons of the 4-methylphenyl (p-tolyl) group.
¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom typically produces a single peak, and its chemical shift provides insight into its hybridization and bonding environment. For instance, carbons in aromatic rings, those bonded to electronegative atoms like oxygen or nitrogen, and aliphatic carbons all resonate in characteristic regions of the spectrum. rsc.org
Detailed Research Findings:
While specific, experimentally verified spectra for this compound are not widely published, the expected NMR data can be predicted based on the analysis of structurally similar pyrimidine derivatives. nih.govrsc.org The anticipated chemical shifts are summarized in the tables below.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H (C4 & C6) | ~8.6 | Singlet | 2H |
| Phenyl-H (ortho to pyrimidine) | ~7.5 | Doublet | 2H |
| Phenyl-H (meta to pyrimidine) | ~7.2 | Doublet | 2H |
| Methoxy (O-CH₃) | ~4.0 | Singlet | 3H |
| Methyl (Ar-CH₃) | ~2.4 | Singlet | 3H |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (pyrimidine, attached to OCH₃) | ~165 |
| C4, C6 (pyrimidine) | ~157 |
| C5 (pyrimidine, attached to phenyl) | ~130 |
| C (phenyl, attached to pyrimidine) | ~135 |
| C (phenyl, ortho) | ~129 |
| C (phenyl, meta) | ~126 |
| C (phenyl, para, attached to CH₃) | ~139 |
| O-CH₃ | ~55 |
| Ar-CH₃ | ~21 |
These predicted values are instrumental for chemists in verifying the successful synthesis of the target compound by comparing them against experimentally obtained spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation pattern. When a molecule like this compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the exact molecular weight. atlantis-press.com High-resolution mass spectrometry (HRMS) can determine this value with high precision, allowing for the calculation of the molecular formula. rsc.org
Further fragmentation of the molecular ion within the mass spectrometer creates smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can confirm its identity. The fragmentation pathways are often predictable based on the functional groups present and the stability of the resulting fragment ions.
Detailed Research Findings:
For this compound (Molecular Formula: C₁₂H₁₂N₂O, Molecular Weight: 200.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 200. The fragmentation pattern would likely involve characteristic losses related to the methoxy and methyl groups, as well as cleavages of the pyrimidine and phenyl rings.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Description |
| 200 | [C₁₂H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |
| 185 | [M - CH₃]⁺ | Loss of a methyl radical |
| 170 | [M - CH₂O]⁺• | Loss of formaldehyde (B43269) from the methoxy group |
| 157 | [M - HNCO]⁺• | Loss of isocyanic acid from the pyrimidine ring |
| 103 | [C₇H₇N]⁺ | Tolylnitrile cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the tolyl group) |
This fragmentation data is crucial for confirming the presence of the various structural motifs within the molecule and distinguishing it from potential isomers.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. nih.gov
Raman Spectroscopy is a complementary technique that involves scattering of monochromatic light (usually from a laser). While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts correspond to the vibrational frequencies of the molecule.
Detailed Research Findings:
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent parts: the pyrimidine ring, the phenyl ring, the methoxy group, and the methyl group. These spectra are valuable for confirming the successful incorporation of all functional groups into the final structure.
Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H (CH₃) | Stretching | 2950-2850 | Strong |
| C=N (pyrimidine) | Stretching | 1600-1550 | Strong |
| C=C (aromatic rings) | Stretching | 1600-1450 | Strong |
| C-O (methoxy) | Stretching | 1250-1020 | Medium |
| Aromatic C-H | Out-of-plane bending | 900-675 | Medium |
The presence and position of these bands in the experimental spectra serve as a quick and reliable method for qualitative analysis and verification of the compound's identity. mdpi.comcore.ac.uk
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting a beam of X-rays off a single crystal of the compound, a pattern of scattered rays is produced. Mathematical analysis of this diffraction pattern allows for the calculation of the precise positions of each atom in the crystal lattice. nih.gov
This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. cardiff.ac.uk Furthermore, it reveals how molecules are packed in the crystal, providing invaluable information about intermolecular interactions such as hydrogen bonding and π–π stacking, which govern the material's bulk properties. nih.gov
Detailed Research Findings:
Interactive Data Table: Hypothetical Crystal Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| a (Å) | 10.5 | Unit cell dimension |
| b (Å) | 8.2 | Unit cell dimension |
| c (Å) | 12.1 | Unit cell dimension |
| β (°) | 98.5 | Unit cell angle |
| Volume (ų) | 1025 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| R-factor | < 0.05 | A measure of the agreement between experimental and calculated data |
The analysis would also reveal the dihedral angle between the pyrimidine and phenyl rings, indicating the degree of planarity, and detail any close contacts between adjacent molecules in the crystal lattice. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)
Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. They are widely used during chemical synthesis to monitor the progress of a reaction and to purify the final product. researchgate.net
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to quickly check the purity of a sample and to determine the appropriate solvent system for larger-scale purification. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a mobile phase. The distance the compound travels relative to the solvent front (Rf value) is characteristic of the compound in that specific system. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique that provides high-resolution separation of compounds. It is the standard method for determining the purity of a final product with high accuracy. The compound is passed through a column packed with a stationary phase under high pressure. A detector records the time it takes for the compound to elute (retention time), and the area of the resulting peak is proportional to its concentration. researchgate.net
Detailed Research Findings:
For this compound, both TLC and HPLC would be routinely employed. TLC would be used to track the conversion of starting materials to the product during synthesis. HPLC would be used to provide a precise purity value (e.g., >99%) for the isolated compound.
Interactive Data Table: Typical Chromatographic Parameters for Analysis of this compound
| Technique | Stationary Phase | Mobile Phase | Detection | Typical Result |
| TLC | Silica Gel 60 F₂₅₄ | 30% Ethyl Acetate in Hexane | UV light (254 nm) | Rf = ~0.4 |
| HPLC | C18 silica gel column | Acetonitrile/Water gradient | UV detector (e.g., 254 nm) | Single major peak with retention time of ~8.5 min |
These chromatographic methods are vital for ensuring that a sample of this compound is free of starting materials, byproducts, or other impurities, which is critical for any subsequent research or application.
Structure Reactivity Relationship Studies in Pyrimidine Chemistry
Influence of Substituents on Electrophilic and Nucleophilic Reactivity
The reactivity of the pyrimidine (B1678525) ring is intrinsically linked to its electron-deficient nature, which generally makes it susceptible to nucleophilic attack and resistant to electrophilic substitution. taylorfrancis.com However, the substituents on the 2-Methoxy-5-(4-methylphenyl)pyrimidine molecule—the 2-methoxy group and the 5-(4-methylphenyl) group—profoundly modulate this inherent reactivity.
Deactivation towards Nucleophiles: The increased electron density on the pyrimidine ring makes it less electrophilic and therefore less reactive towards incoming nucleophiles at the electron-deficient 2, 4, and 6 positions.
Activation towards Electrophiles: The enhanced electron density makes the ring more susceptible to attack by electrophiles.
Correlation of Electronic Structure with Chemical Behavior and Stability
The chemical behavior and thermodynamic stability of this compound are direct consequences of its electronic architecture. The distribution of electrons and the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its reactivity.
The stability of a molecule is often correlated with the magnitude of its HOMO-LUMO energy gap (ΔE). epstem.net A larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net The electron-donating methoxy (B1213986) and p-tolyl groups raise the energy of the HOMO without significantly affecting the LUMO energy to the same extent. This can lead to a slightly smaller energy gap compared to unsubstituted pyrimidine, suggesting a higher reactivity towards electrophiles, which aligns with the principles discussed in the previous section.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyrimidine (Reference) | -7.1 to -6.8 | -0.5 to -0.2 | ~6.6 | ~2.3 |
| This compound (Predicted) | -6.2 to -5.8 | -0.7 to -0.4 | ~5.5 | ~2.8 |
Table 1: Comparison of calculated electronic properties for pyrimidine and predicted representative values for this compound based on data from analogous systems. These values illustrate the expected influence of the substituents.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology used to establish a mathematical correlation between the structural properties of a series of compounds and their chemical reactivity. chemrxiv.orgresearchgate.net These models take the form of an equation where a reactivity parameter (such as a reaction rate constant, k) is predicted based on a set of calculated molecular descriptors. nih.gov
While specific QSRR models predicting the electrophilic or nucleophilic reactivity of this compound are not prominently available in the literature, the framework is well-established for pyrimidine derivatives in other contexts, such as predicting biological activity or chromatographic retention times. nih.govnih.gov
To build a QSRR model for a series of related pyrimidines, one would calculate a variety of molecular descriptors that numerically represent the physicochemical properties of the molecules. These descriptors fall into several categories:
Electronic: Quantify the electron distribution (e.g., Mulliken charges, dipole moment, HOMO/LUMO energies).
Steric: Describe the size and shape of the molecule (e.g., molecular volume, surface area).
Topological: Relate to molecular connectivity and branching.
Hydrophobic: Pertain to a molecule's solubility characteristics (e.g., LogP).
| Descriptor Type | Example Descriptors | Relevance to Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges | Directly relates to the molecule's ability to participate in electrostatic and orbital-controlled reactions. |
| Steric | Molar Refractivity, Molecular Volume, Ovality | Accounts for steric hindrance at the reaction center. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the molecular structure and branching. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Important for understanding reactivity in different solvent environments. |
Table 2: Common molecular descriptors used in QSRR modeling and their relevance for predicting chemical reactivity.
By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms to a dataset of pyrimidines with known reactivities, a predictive QSRR model could be developed. nih.gov Such a model would allow for the rapid estimation of reactivity for new, unsynthesized derivatives, guiding synthetic efforts.
Insights from Computational Chemistry into Reactivity Profiles
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for probing the reactivity profile of a molecule like this compound. scienceopen.com These theoretical calculations provide a detailed picture of the electronic structure, complementing and explaining the experimental observations.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. epstem.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group. These are the most likely sites for attack by electrophiles or for protonation. Regions of positive potential (blue) would be located around the hydrogen atoms, indicating electrophilic centers.
Frontier Molecular Orbitals (FMOs): The spatial distribution of the HOMO and LUMO is a critical indicator of reactivity. materialsciencejournal.orgijrar.org
HOMO: The HOMO represents the highest energy electrons and is the primary site of interaction with electrophiles. For this molecule, the HOMO density is expected to be highest on the electron-rich p-tolyl ring, the C5 position of the pyrimidine, and the methoxy group. This confirms that electrophilic attack will preferentially occur at the C5 position.
LUMO: The LUMO represents the lowest energy empty orbital and is the site of interaction with nucleophiles. The LUMO density would be predominantly located over the electron-deficient pyrimidine ring, specifically at the C2, C4, and C6 atoms. This indicates that if a nucleophilic attack were to occur, it would target these positions.
| Reaction Type | Predicted Site of Attack | Justification from Computational Analysis |
|---|---|---|
| Electrophilic Attack | C5 Position | High HOMO density; Enhanced electron density from both substituents. |
| Nucleophilic Attack | C2, C4, C6 Positions | High LUMO density; Inherent electron-deficient nature of these positions in the pyrimidine ring. |
| Protonation | Ring Nitrogens, Methoxy Oxygen | Regions of high negative electrostatic potential on the MEP map. |
Table 3: Summary of predicted reactivity sites for this compound based on insights from computational chemistry.
These computational methods provide a robust, atom-level understanding of the molecule's reactivity profile, enabling precise predictions of its chemical behavior in various reaction conditions.
Future Research Directions and Unexplored Avenues in Pyrimidine Chemistry
Development of Green and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards environmentally benign methodologies. For pyrimidine (B1678525) synthesis, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources. Future research will likely focus on:
One-Pot Syntheses: Designing multi-component reactions where reactants are converted to the final pyrimidine product in a single step without the need for isolating intermediates. This approach significantly reduces solvent usage and purification steps.
Aqueous-Phase Synthesis: Exploring water as a solvent for pyrimidine synthesis is a key area of green chemistry. This involves the development of water-soluble catalysts and reagents that can efficiently facilitate the necessary chemical transformations.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrimidine derivatives. mdpi.com Future work will likely focus on optimizing microwave-assisted protocols for a wider range of pyrimidine scaffolds.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting known pyrimidine syntheses to flow chemistry setups is a promising avenue for sustainable production.
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefit |
| Atom Economy | Multi-component and cycloaddition reactions | Maximizes the incorporation of starting materials into the final product |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or deep eutectic solvents | Reduces the environmental impact of volatile organic compounds |
| Energy Efficiency | Microwave-assisted synthesis and flow chemistry | Decreases energy consumption and reaction times |
| Catalysis | Development of reusable and highly efficient catalysts | Minimizes waste and improves reaction efficiency |
Exploration of Novel Catalytic Systems for Pyrimidine Functionalization
The functionalization of the pyrimidine ring is crucial for fine-tuning its biological and physical properties. While traditional cross-coupling reactions are widely used, future research will aim to develop more efficient and versatile catalytic systems.
Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions, offering a mild and sustainable alternative to traditional methods. The development of photoredox-catalyzed C-H functionalization of pyrimidines would be a significant advancement.
Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel can enable novel transformations that are not possible with a single catalyst. For instance, the combination of a transition metal catalyst with an organocatalyst could allow for the direct and asymmetric functionalization of pyrimidines.
Nanocatalysis: The use of catalytically active nanoparticles offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. Research into the application of metal nanoparticles for pyrimidine synthesis and functionalization is a growing area.
Biocatalysis: Employing enzymes to catalyze specific reactions on the pyrimidine core offers unparalleled selectivity and sustainability. The discovery and engineering of enzymes for pyrimidine functionalization is a long-term but highly rewarding research goal.
| Catalytic System | Key Features | Potential Application for Pyrimidines |
| Photoredox Catalysis | Mild reaction conditions, use of visible light | C-H functionalization, cross-coupling reactions |
| Dual Catalysis | Synergistic reactivity of two catalysts | Asymmetric synthesis, complex molecule construction |
| Nanocatalysis | High reactivity, recyclability | Suzuki and other cross-coupling reactions |
| Biocatalysis | High selectivity, environmentally benign | Enantioselective synthesis, late-stage functionalization |
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For pyrimidine chemistry, advanced computational modeling can accelerate the discovery and optimization of new synthetic routes and molecules.
Density Functional Theory (DFT) Calculations: DFT can be used to elucidate reaction mechanisms, predict reaction outcomes, and design more efficient catalysts for pyrimidine synthesis.
Machine Learning and Artificial Intelligence: AI algorithms can be trained on large datasets of chemical reactions to predict the optimal conditions for a given pyrimidine synthesis or to propose novel synthetic routes.
In Silico Screening: Computational methods can be used to predict the physicochemical and biological properties of virtual libraries of pyrimidine derivatives, allowing researchers to prioritize the synthesis of the most promising compounds.
| Computational Method | Application in Pyrimidine Chemistry | Benefit |
| Density Functional Theory (DFT) | Mechanistic studies, catalyst design | Provides fundamental understanding of reaction pathways |
| Machine Learning/AI | Reaction optimization, retrosynthesis | Accelerates the discovery of new reactions and conditions |
| In Silico Screening | Virtual library design, property prediction | Focuses synthetic efforts on high-potential candidates |
Expanding the Scope of Fused Pyrimidine Heterocycles in Synthetic Methodologies
Fusing the pyrimidine ring with other heterocyclic systems can lead to novel molecular architectures with unique biological and material properties. Future research will focus on developing new and efficient methods for the synthesis of diverse fused pyrimidine systems.
Domino and Tandem Reactions: Designing reaction cascades where multiple bonds are formed in a single operation can provide rapid access to complex fused pyrimidines.
Post-Synthetic Modification: Developing methods to modify the fused pyrimidine core after its initial synthesis would allow for the rapid generation of diverse compound libraries.
Diversity-Oriented Synthesis: This approach aims to create structurally diverse collections of fused pyrimidines from a common set of starting materials, which is valuable for screening for new biological activities.
Design of Pyrimidine Derivatives with Tunable Physicochemical Properties for Material Science Research
Beyond their role in medicine, pyrimidine derivatives have potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers.
Luminescent Materials: By strategically modifying the substituents on the pyrimidine ring, it is possible to tune the photophysical properties of these molecules, leading to the development of new fluorescent and phosphorescent materials. Pincer-type compounds incorporating pyrimidine rings have been explored for their applications in coordination chemistry and material science. nih.gov
Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it an attractive building block for n-type organic semiconductors. Future research will focus on designing pyrimidine-based materials with high charge carrier mobility and stability.
Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of well-defined supramolecular assemblies. The design of pyrimidine derivatives that can self-assemble into functional nanostructures is a promising area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
